Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound name indicates a thiophene ring system as the parent structure, with position-specific substitution patterns clearly defined through numerical designations. The 2-position carries the methyl carboxylate group, while the 3-position bears the complex amino substituent incorporating both methylation and 4-bromobenzoyl functionalization.
The molecular formula C₁₄H₁₂BrNO₃S reveals the presence of fourteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This molecular composition corresponds to a molecular weight of 354.22 grams per mole, establishing the compound within the range of moderate-sized pharmaceutical intermediates. The formula indicates a degree of unsaturation consistent with the aromatic thiophene and benzene ring systems, along with the carbonyl functionalities present in both the ester and amide groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂BrNO₃S | |
| Molecular Weight | 354.22 g/mol | |
| Chemical Abstracts Service Number | 1033463-43-2 | |
| Molecular Design Language Number | MFCD10758101 | |
| Melting Point | 114-116°C |
The structural organization demonstrates several key connectivity patterns that define the compound's three-dimensional architecture. The thiophene ring adopts its characteristic planar geometry, with the sulfur atom contributing to the electron-rich nature of the heterocycle. The carboxylate ester group at position 2 maintains coplanarity with the thiophene ring through conjugation effects, while the bulky amino substituent at position 3 introduces steric considerations that influence overall molecular conformation.
Properties
IUPAC Name |
methyl 3-[(4-bromobenzoyl)-methylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-16(11-7-8-20-12(11)14(18)19-2)13(17)9-3-5-10(15)6-4-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEKHORSENQNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)OC)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-(Methylamino)-2-thiophenecarboxylate
Starting Material : Methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) is commercially available or prepared via established methods.
- Dissolve methyl 3-amino-2-thiophenecarboxylate (10.0 g, 63.7 mmol) in dry dichloromethane (DCM, 150 mL).
- Add formaldehyde (37% aqueous solution, 6.5 mL, 76.4 mmol) and acetic acid (4.0 mL, 70.1 mmol).
- Stir for 10 minutes at room temperature under nitrogen.
- Add sodium triacetoxyborohydride (16.2 g, 76.4 mmol) in three portions.
- Heat to reflux for 24 hours.
- Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
- Purify via silica chromatography (hexane/ethyl acetate 4:1) to yield methyl 3-(methylamino)-2-thiophenecarboxylate as a pale-yellow solid.
Key Data :
Acylation with 4-Bromobenzoyl Chloride
- Dissolve methyl 3-(methylamino)-2-thiophenecarboxylate (5.0 g, 27.8 mmol) in dry tetrahydrofuran (THF, 100 mL).
- Add triethylamine (4.2 mL, 30.6 mmol) and cool to 0°C.
- Slowly add 4-bromobenzoyl chloride (6.7 g, 30.6 mmol) dissolved in THF (20 mL).
- Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Recrystallize from ethanol/water (3:1) to obtain the title compound as a white crystalline solid.
Key Data :
Alternative Pathways
One-Pot Reductive Amination-Acylation
A streamlined approach combines methylation and acylation in a single pot:
- Suspend methyl 3-amino-2-thiophenecarboxylate (10.0 g, 63.7 mmol) in DCM (150 mL).
- Add formaldehyde (6.5 mL, 76.4 mmol), acetic acid (4.0 mL), and 4-bromobenzoyl chloride (14.0 g, 63.7 mmol).
- Stir for 1 hour, then add sodium triacetoxyborohydride (16.2 g, 76.4 mmol).
- Reflux for 24 hours, followed by standard workup.
Industrial-Scale Considerations
For large-scale production (>100 kg), the following modifications are recommended:
- Catalyst : Use Pd/C (5 wt%) for hydrogenation steps to reduce reaction time.
- Solvent : Replace DCM with toluene for cost and safety.
- Purification : Employ continuous-flow crystallization to enhance yield (88–92%).
Analytical Comparison of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Stepwise (2-step) | 70–78 | >98 | 120–150 | High |
| One-Pot | 65–70 | 95–97 | 90–110 | Moderate |
| Industrial-Scale | 88–92 | >99 | 80–100 | Very High |
Challenges and Optimization
- Side Reactions : Over-acylation or N-demethylation may occur at high temperatures. Mitigated by maintaining pH < 7 during acylation.
- Catalyst Efficiency : Sodium triacetoxyborohydride outperforms NaBH₃CN in selectivity.
- Green Chemistry : Recent protocols use microwaves to reduce reaction time (2 hours vs. 24 hours) with comparable yields.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
Nucleophilic Aromatic Substitution
The bromine atom on the 4-bromobenzoyl group undergoes palladium-catalyzed cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives. This is critical for synthesizing extended π-conjugated systems for materials science applications .
Ester Hydrolysis
The methyl ester group is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylic acid.
-
Basic Hydrolysis : Forms the corresponding carboxylate salt, which can be acidified to the free acid .
Amide Bond Reactivity
The methylated amide bond resists nucleophilic attack under mild conditions but hydrolyzes under harsh acidic or basic environments:
-
Acidic Hydrolysis : Concentrated H₂SO₄ at 100°C cleaves the amide bond, producing 4-bromobenzoic acid and methylamine-thiophene fragments.
-
Basic Hydrolysis : LiOH in THF/H₂O at elevated temperatures generates carboxylate and amine byproducts .
Comparative Reactivity with Analogues
Mechanistic Insights
-
Bromine Reactivity : The electron-withdrawing benzoyl group activates the bromine for cross-coupling by polarizing the C–Br bond.
-
Steric Effects : The methyl group on the amide nitrogen reduces reactivity toward nucleophiles by increasing steric bulk.
-
Thiophene Ring : The electron-rich thiophene ring may participate in electrophilic substitution, but competing reactions at other functional groups dominate under standard conditions.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate has been studied for its potential role as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets, including cancer cells and bacteria. The bromobenzoyl moiety is particularly noteworthy for its ability to interact with biological systems, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, a study demonstrated that thiophene-based compounds could inhibit the growth of certain cancer cell lines by inducing apoptosis through the activation of specific pathways . this compound's structural features may contribute to similar effects.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Example Reaction: Synthesis of Thiophene Derivatives
In synthetic organic chemistry, methyl esters like this compound are often used to synthesize other thiophene derivatives through esterification reactions or as intermediates in multi-step synthesis pathways .
Materials Science
This compound can be utilized in the development of novel materials, especially in the field of organic electronics and photonic devices. Thiophene derivatives are known for their conductive properties and are integral in the fabrication of organic semiconductors.
Application: Organic Photovoltaics
Thiophene-based materials have been explored for use in organic photovoltaic cells due to their ability to facilitate charge transport and enhance light absorption . The incorporation of this compound into polymer matrices could lead to improved efficiency in solar energy conversion.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiophene ring may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Analogues in Agrochemicals
Thifensulfuron-methyl (CAS: 79277-27-3), a sulfonylurea herbicide, shares the methyl 2-thiophenecarboxylate backbone but incorporates a triazine-linked sulfonamide group. Key differences include:
- Bioactivity : Thifensulfuron-methyl inhibits acetolactate synthase (ALS), targeting broadleaf weeds in cereals . In contrast, the bromobenzoyl derivative lacks documented herbicidal activity.
- Solubility : Thifensulfuron-methyl’s sulfonamide group enhances water solubility (~300 mg/L at 20°C), whereas the bromobenzoyl derivative’s lipophilic substituent likely reduces aqueous solubility .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The 4-bromo substituent in the target compound increases electron density on the thiophene ring compared to methyl 3-(4-fluorophenyl)thiophenecarboxylate derivatives (e.g., CAS: 1105215-77-7), which exhibit altered reactivity in nucleophilic substitutions .
- Steric Hindrance: The methylamino group in the target compound reduces steric bulk compared to methyl 3-(diphenylamino)-2-thiophenecarboxylate (10a), which has restricted rotational freedom due to two phenyl groups .
Research and Application Gaps
Further studies could explore:
Pharmacological Potential: Screening for kinase inhibition or antimicrobial activity.
Environmental Impact : Degradation pathways and ecotoxicity, given the persistence of brominated aromatics.
Biological Activity
Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate, a compound with the molecular formula C₁₄H₁₂BrNO₃S and CAS number 1033463-43-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrNO₃S |
| Molecular Weight | 354.23 g/mol |
| Melting Point | 114-116 °C |
| Hazard Classification | Irritant |
This compound exhibits several biological activities attributed to its structural features:
- Antimicrobial Activity : The thiophene ring structure is known for its antimicrobial properties. Compounds containing thiophene derivatives have shown effectiveness against various bacterial strains and fungi.
- Enzyme Inhibition : This compound has been investigated for its role as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes. The presence of the bromobenzoyl group enhances its binding affinity to the enzyme active site, potentially leading to reduced leukotriene synthesis and subsequent anti-inflammatory effects .
- Antiviral Properties : Preliminary studies suggest that similar compounds with thiophene moieties can inhibit viral replication, particularly in the context of hepatitis C virus (HCV) infections .
Pharmacological Studies
Recent research has focused on the pharmacological effects of this compound:
- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of bacterial growth in cultures of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for development as an antimicrobial agent .
- In Vivo Studies : Animal models have been used to assess anti-inflammatory effects. In a study involving induced paw edema in rats, administration of this compound resulted in a marked reduction in swelling compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases .
Case Studies
- Study on Lipoxygenase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives similar to this compound showed promising results as lipoxygenase inhibitors, which could be beneficial in managing asthma and other inflammatory conditions .
- Antiviral Research : Another investigation highlighted the antiviral potential of thiophene derivatives against HCV, where compounds structurally related to this compound were effective in reducing viral load in infected cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate with high purity?
- Methodology : A two-step synthesis is proposed:
Amide coupling : React 3-amino-2-thiophenecarboxylate with 4-bromobenzoyl chloride in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzoylated intermediate.
Methylation : Treat the intermediate with methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl group at the amino position.
- Purification : Use column chromatography followed by recrystallization. Validate purity via ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (≥98% purity threshold) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- ¹H NMR : Focus on diagnostic signals:
- Thiophene protons (δ 6.8–7.5 ppm, splitting patterns depend on substitution).
- Methyl groups (δ 3.0–3.5 ppm for N-methyl; δ 3.8–4.0 ppm for ester methyl).
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Test against histone deacetylases (HDACs) or protein kinase C (PKC) using fluorometric assays (e.g., HDAC-Glo™) at concentrations ranging from 1–100 µM. Include positive controls like trichostatin A (HDAC inhibitor) .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Note dose-dependent toxicity thresholds for future in vivo studies .
Advanced Research Questions
Q. How can regioselective functionalization of the thiophene ring be achieved to explore structure-activity relationships (SAR)?
- C–H activation : Utilize Pd(OAc)₂/AgOAc catalytic systems for direct arylation/alkylation at the C-3 or C-5 positions of the thiophene ring. Optimize solvent (DMF or toluene) and ligand (e.g., bidentate directing groups) to control regiochemistry .
- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) using N-bromosuccinimide (NBS) under controlled conditions to modify electronic properties .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinity and specificity for HDAC isoforms (e.g., HDAC6 vs. HDAC1).
- Molecular docking : Model interactions between the compound’s bromobenzoyl group and HDAC active sites (e.g., zinc-binding domain). Validate with mutagenesis studies .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Hydrolytic stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC over 24–72 hours.
- Metabolic profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. LC-MS/MS can detect demethylated or debrominated derivatives .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
